1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester
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Overview
Description
Boronic acids and their derivatives are important compounds in organic chemistry and medicinal chemistry. They are involved in many chemical reactions and have been used in the synthesis of a wide variety of compounds . The compound you mentioned is a complex boronic acid derivative, likely used in advanced organic synthesis.
Molecular Structure Analysis
The molecular structure of boronic acids and their derivatives is characterized by a boron atom connected to an alkyl or aryl group and two hydroxyl groups . The exact structure of “1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester” would depend on the specific arrangement of these groups.
Chemical Reactions Analysis
Boronic acids and their derivatives participate in various chemical reactions. They are known for their role in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids and their derivatives can vary widely depending on their specific structure. They are generally solid and exist as mixtures of oligomeric anhydrides .
Scientific Research Applications
Rhodium-Catalyzed Enantioselective Synthesis
Aryl pinacolboronic esters are utilized in Rh(I)-catalyzed enantioselective intramolecular hydroarylation of unactivated ketones, showing their utility in the enantioselective synthesis of complex molecules with tertiary alcohol groups. This highlights the role of boronic esters in facilitating reactions that require precise enantioselectivity and complex molecular construction (Gallego & Sarpong, 2012).
Vinyl Iodide Synthesis
Vinylboronate pinacol esters are converted into Z- or E-iodides, showcasing their versatility in organic synthesis and the manipulation of double bonds for the creation of specific molecular configurations (Stewart & Whiting, 1995).
Functional Polymers Building Blocks
Methacrylamido phenylboronic acids, derived from pinacolato boronate esters, serve as crucial components for functional polymers. These compounds offer a pathway to polymers with specific functions, indicating the importance of boronate esters in polymer chemistry (D'Hooge et al., 2008).
π-Conjugated Polymers Synthesis
The Suzuki-Miyaura coupling polymerization of dibromoarene and arylenediboronic acid (ester) with a Pd catalyst results in high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties. This underscores the role of boronate esters in the development of advanced materials with electronic properties (Nojima et al., 2016).
Mechanism of Action
Target of Action
Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
It’s known that the kinetics of the reactions involving boronic pinacol esters are dependent on the substituents in the aromatic ring .
Biochemical Pathways
Boronic acids and their esters are known to undergo hydrolysis, a process that can be influenced by the ph and the substituents in the aromatic ring .
Pharmacokinetics
It’s known that boronic pinacol esters are only marginally stable in water and their hydrolysis is considerably accelerated at physiological ph . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their bioavailability.
Result of Action
The hydrolysis of boronic pinacol esters could potentially lead to the release of boronic acids, which could then interact with various biological targets .
Action Environment
The action of 1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester can be influenced by environmental factors such as pH. The rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability could potentially be influenced by the pH of its environment.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester are largely influenced by its structure and the presence of functional groups. The compound is known to undergo hydrolysis, a process that is dependent on the substituents in the aromatic ring . The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Cellular Effects
It is known that the compound’s hydrolysis can influence its interactions with cells .
Molecular Mechanism
The hydrolysis of the compound, which is influenced by the pH and the substituents in the aromatic ring, could potentially affect its interactions with biomolecules .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely dependent on the conditions of the experiment. For instance, the rate of hydrolysis of the compound is known to be influenced by the pH and the substituents in the aromatic ring .
Metabolic Pathways
The compound’s susceptibility to hydrolysis suggests that it could potentially interact with various enzymes and cofactors .
Subcellular Localization
The compound’s susceptibility to hydrolysis could potentially influence its localization within the cell .
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BN2O5S/c1-19(2)20(3,4)28-21(27-19)17-13-23(18-16(17)7-6-12-22-18)29(24,25)15-10-8-14(26-5)9-11-15/h6-13H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJHZCYIKPBSJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC=N3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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